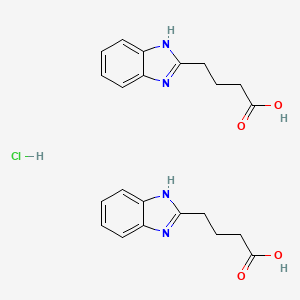
4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 2229156-86-7 . It has a molecular weight of 200.64 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is 1S/C9H9FN2.ClH/c10-5-9(12)8-3-1-7(6-11)2-4-8;/h1-4,9H,5,12H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is a powder at room temperature . It has a molecular weight of 200.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I have access to.科学的研究の応用
Synthesis and Intermediate Applications
Synthesis of Bicalutamide : 4-Amino-2-(trifluoromethyl)benzonitrile, a similar compound, is used as an intermediate in the synthesis of bicalutamide, a medication used primarily to treat prostate cancer. An environmentally friendly and practical method for its synthesis has been developed (Zhang Tong-bin, 2012).
Synthesis of Androgen Receptor Antagonists : 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, synthesized from a similar compound, is used to produce MDV3100, an androgen receptor antagonist used for treating prostate cancer (Li Zhi-yu, 2012).
Fluorescence and Charge Transfer Studies
Dual Fluorescence in DMABN : Studies on 4-(Dimethyl-amino)benzonitrile (DMABN), a structurally related compound, provide insights into the nature of its low-lying singlet states and dual fluorescence. This research is crucial for understanding intramolecular charge-transfer processes (A. Köhn & C. Hättig, 2004).
Charge Transfer in Aminobenzonitriles : Research on compounds like 4-aminobenzonitrile highlights the solvent dependence of spectra and kinetics of excited-state charge transfer. These studies are fundamental in understanding the electronic properties of these compounds and their potential applications in photophysical and photochemical processes (K. Dahl et al., 2005).
Other Applications
- Corrosion Inhibition : Benzonitrile derivatives, including those structurally similar to 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride, have been studied for their potential as corrosion inhibitors for mild steel in acidic media. This application is significant in industrial contexts where corrosion is a major concern (A. Chaouiki et al., 2018).
Safety and Hazards
The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
特性
IUPAC Name |
4-(1-amino-2-fluoroethyl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2.ClH/c10-5-9(12)8-3-1-7(6-11)2-4-8;/h1-4,9H,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRIZRPAJQOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CF)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane](/img/structure/B2638173.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2638174.png)

![2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2638177.png)
![2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide](/img/structure/B2638179.png)

![N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2638182.png)
![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2638183.png)

![1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B2638188.png)



